molecular formula C8H10O4 B2544065 1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid CAS No. 2247103-32-6

1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B2544065
CAS No.: 2247103-32-6
M. Wt: 170.164
InChI Key: HXIKGPXFWBJBFR-UHFFFAOYSA-N
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Description

1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid is an organic compound with a unique structure featuring a cyclobutane ring substituted with methoxycarbonyl and methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a methoxycarbonyl-substituted alkene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxycarbonyl-2-methylidenecyclopentane-1-carboxylic acid
  • 1-Methoxycarbonyl-2-methylidenecyclohexane-1-carboxylic acid
  • 1-Methoxycarbonyl-2-methylidenecycloheptane-1-carboxylic acid

Uniqueness

1-Methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The strain in the four-membered ring can lead to different reactivity and stability profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-methoxycarbonyl-2-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-5-3-4-8(5,6(9)10)7(11)12-2/h1,3-4H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKGPXFWBJBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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